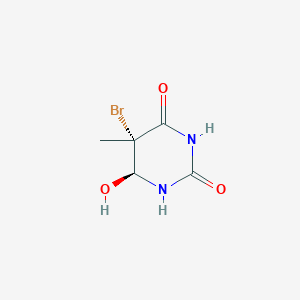
Thymine bromohydrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymine bromohydrin, also known as this compound, is a useful research compound. Its molecular formula is C5H7BrN2O3 and its molecular weight is 223.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Biology Applications
Thymine bromohydrin plays a critical role in studying the structural and functional dynamics of DNA. It is particularly useful in:
- DNA Repair Studies : Research indicates that this compound can be repaired under specific conditions such as exposure to sunlight or heat. This repair mechanism is crucial for understanding how DNA maintains integrity under oxidative stress conditions .
- Probe for Nucleotide Analysis : this compound has been employed as a chemical probe to selectively target thymine residues in single-stranded DNA. This application aids in the identification and quantification of thymine within complex nucleic acid mixtures .
Case Study: DNA Damage Repair
A study investigated the oxidative damage repair mechanisms involving this compound. The results demonstrated that exposure to UV light significantly enhanced the repair efficiency of thymine residues modified by bromohydrin, indicating its potential role in photoreactivation processes .
Medicinal Chemistry Applications
This compound has shown promise in medicinal chemistry, particularly due to its biological activity against various pathogens:
- Antimicrobial Activity : Recent studies have explored the synthesis of new compounds derived from thymine and their antimicrobial properties. This compound derivatives have been tested against resistant strains of bacteria, showing significant inhibitory effects .
- Antitumor Potential : Compounds related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. These studies suggest that modifications to the thymine structure can enhance its antitumor efficacy, providing a basis for developing new chemotherapeutic agents .
Data Table: Antimicrobial Activity of Thymine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound Derivative A | E. coli ATCC-25922 | 15 |
| This compound Derivative B | S. aureus ATCC-6538 | 10 |
| This compound Derivative C | P. aeruginosa ATCC-27853 | 20 |
Environmental Applications
This compound's reactivity also extends to environmental science:
- Chemical Probes for Environmental Monitoring : The compound can be used as a probe to detect reactive oxygen species (ROS) in environmental samples, aiding in assessing oxidative stress levels in ecosystems .
Case Study: ROS Detection
In an experimental setup, this compound was utilized to monitor ROS levels in water samples subjected to UV irradiation. The results indicated a correlation between increased ROS levels and the degradation of organic pollutants, demonstrating its utility in environmental assessments .
Propiedades
Número CAS |
57908-04-0 |
|---|---|
Fórmula molecular |
C5H7BrN2O3 |
Peso molecular |
223.02 g/mol |
Nombre IUPAC |
(5S,6S)-5-bromo-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7BrN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h2,9H,1H3,(H2,7,8,10,11)/t2-,5-/m0/s1 |
Clave InChI |
ZHSRDOVCKJIGBL-VHUNDSFISA-N |
SMILES |
CC1(C(NC(=O)NC1=O)O)Br |
SMILES isomérico |
C[C@@]1([C@@H](NC(=O)NC1=O)O)Br |
SMILES canónico |
CC1(C(NC(=O)NC1=O)O)Br |
Sinónimos |
thymine bromohydrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















